2-Amino-5-(3-chloro-4-methylphenyl)pyridine-3-carboxylic acid
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Overview
Description
2-Amino-5-(3-chloro-4-methylphenyl)pyridine-3-carboxylic acid is an organic compound with a complex structure that includes both aromatic and heterocyclic elements
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-(3-chloro-4-methylphenyl)pyridine-3-carboxylic acid typically involves multi-step organic reactions. One common method starts with the precursor 2-Amino-3-methylbenzoic acid. This compound undergoes a chlorination reaction using N-chlorosuccinimide (NCS) in the presence of a solvent like dimethylformamide (DMF) to introduce the chlorine atom at the desired position . The reaction conditions often require heating to achieve satisfactory yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-(3-chloro-4-methylphenyl)pyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups attached to the aromatic ring.
Reduction: This reaction can reduce nitro groups to amino groups.
Substitution: The chlorine atom on the aromatic ring can be substituted with other functional groups through reactions like Suzuki coupling.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are common.
Substitution: Reagents like boronic acids in the presence of palladium catalysts are used in Suzuki coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki coupling can introduce various aromatic or alkyl groups to the compound, leading to a wide range of derivatives.
Scientific Research Applications
2-Amino-5-(3-chloro-4-methylphenyl)pyridine-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and protein binding due to its unique structure.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-5-(3-chloro-4-methylphenyl)pyridine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The exact pathways and targets depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-chloro-3-methylbenzoic acid: This compound is structurally similar but lacks the pyridine ring.
2-Amino-3-methylbenzoic acid: This compound lacks both the chlorine atom and the pyridine ring.
Uniqueness
2-Amino-5-(3-chloro-4-methylphenyl)pyridine-3-carboxylic acid is unique due to the presence of both the pyridine ring and the chlorine atom, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications.
Properties
IUPAC Name |
2-amino-5-(3-chloro-4-methylphenyl)pyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O2/c1-7-2-3-8(5-11(7)14)9-4-10(13(17)18)12(15)16-6-9/h2-6H,1H3,(H2,15,16)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMUHXLFPVHKPEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC(=C(N=C2)N)C(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30687621 |
Source
|
Record name | 2-Amino-5-(3-chloro-4-methylphenyl)pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30687621 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1262006-13-2 |
Source
|
Record name | 2-Amino-5-(3-chloro-4-methylphenyl)pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30687621 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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